7H-Purin-6-amine-15N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1 |
InChI Key |
GFFGJBXGBJISGV-PTQBSOBMSA-N |
Isomeric SMILES |
C1=NC2=NC=NC(=C2N1)[15NH2] |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of 7h Purin 6 Amine 15n
Chemical Synthesis Routes for Isotopic Incorporation
The chemical synthesis of 7H-Purin-6-amine-15N involves the incorporation of the heavy nitrogen isotope (¹⁵N) into the purine (B94841) ring structure. This can be achieved through total synthesis from simple labeled precursors or by introducing the label at specific sites in a pre-existing purine structure.
Total Synthesis from ¹⁵N-Labeled Precursors (e.g., ¹⁵N-NH₄Cl, ¹⁵N-NaNO₂, ¹⁵N-Formamide)
Total synthesis is a powerful approach for producing uniformly labeled adenine (B156593) ([¹⁵N₅]-adenine), where all five nitrogen atoms are the ¹⁵N isotope. A common strategy involves the cyclization of ¹⁵N-formamide in the presence of phosphorus oxychloride (POCl₃). royalsocietypublishing.org This method provides a direct route to the fully labeled purine core.
Another versatile method starts with simple, inexpensive ¹⁵N sources. For instance, fully ¹⁵N-labeled adenine can be synthesized in a four-step process utilizing precursors such as ¹⁵N-ammonium chloride (¹⁵N-NH₄Cl) and ¹⁵N-sodium nitrite (B80452) (¹⁵N-NaNO₂). researchgate.net The synthesis often begins with the construction of a labeled pyrimidine (B1678525) ring, which is then elaborated to form the final bicyclic purine system. For example, 4-amino-6-hydroxy-2-mercaptopyrimidine can be nitrosated with [¹⁵N]NaNO₂ and then reduced to introduce the first ¹⁵N label. nih.gov Subsequent ring closure with formic acid and other steps can complete the purine ring. nih.govstudylib.net
The following table summarizes key reactions using ¹⁵N-labeled precursors for the synthesis of the purine core.
| Precursor | Reagent/Reaction | Labeled Intermediate/Product | Reference |
| [¹⁵N]-Formamide | POCl₃, Heat (130°C) | [¹⁵N₅]-Adenine | royalsocietypublishing.org |
| [¹⁵N]NaNO₂ | 4-amino-6-hydroxy-2-mercaptopyrimidine, HCl | [5-¹⁵N]‐5,6-diamino‐2‐thioxo‐1,2‐dihydro‐4(3H)‐pyrimidinone | nih.gov |
| [¹⁵N]NH₄Cl | Labeled purine intermediate | [7,NH₂-¹⁵N₂]adenosine | nih.gov |
| ¹⁵NH₃ | 6-chloro-purine | [6-¹⁵N] Adenine | studylib.net |
Site-Specific ¹⁵N Labeling Strategies (e.g., N1, N3, N6, N7, N9 positions)
For many applications, particularly in NMR spectroscopy, selective labeling of specific nitrogen atoms is required. These site-specific strategies provide powerful tools to probe molecular structure and interactions.
N6-Labeling: The exocyclic amino group (N6) can be labeled by reacting 6-chloropurine (B14466) with ¹⁵N-enriched ammonia (B1221849) ([¹⁵N]NH₃). studylib.net This reaction provides a straightforward route to [6-¹⁵N]adenine.
N7-Labeling: The N7 position can be specifically labeled during the ring closure of the imidazole (B134444) portion of the purine. Starting from a 5,6-diaminopyrimidine where the N5 is already labeled, cyclization with reagents like diethoxymethyl acetate (B1210297) can lead to the incorporation of a label at the N7 position. nih.gov
Multi-site Labeling: It is also possible to label multiple specific sites. For example, a synthesis for [7,NH₂-¹⁵N₂]-adenosine has been developed. nih.gov This begins with the nitrosation of 4-amino-6-hydroxy-2-mercaptopyrimidine with [¹⁵N]NaNO₂ to label the position that will become N7. After several steps to form a 6-chloropurine ribonucleoside intermediate, the final ¹⁵N label is introduced at the exocyclic amino group using [¹⁵N]NH₄Cl. nih.gov
Biological systems can also achieve site-specific labeling. For example, using [U-¹³C,¹⁵N]-glutamine as a precursor in cell culture leads to the incorporation of ¹⁵N into the N3 and N9 positions of the adenine ring. researchgate.net
Multi-Labeled (e.g., ¹³C and ¹⁵N) Derivatization Techniques for 7H-Purin-6-amine-¹⁵N Analogs
Combining ¹³C and ¹⁵N labeling in the same molecule is highly advantageous for NMR studies, as it allows for the resolution of complex spectra and the study of C-N bond dynamics. Several methods exist for creating these doubly labeled analogs.
One approach involves synthesizing the purine ring with both ¹³C and ¹⁵N precursors. For example, [1,3,7-¹⁵N, 8-¹³C]xanthine can be synthesized using ¹⁵N-labeled urea (B33335) and ¹³C-labeled formic acid. studylib.net This labeled xanthine (B1682287) can then be chemically converted into [1,3,6,7-¹⁵N, 8-¹³C]adenine. studylib.net
Another strategy incorporates a ¹³C label alongside ¹⁵N labels during the synthesis of adenosine (B11128). A protocol for producing [8-¹³C-7,NH₂-¹⁵N₂]adenosine has been described. nih.gov This method is similar to the synthesis of the ¹⁵N₂-labeled version but uses a ¹³C-labeled reagent for the C8 ring closure step. nih.gov This dual labeling helps distinguish different nucleosides in an RNA strand by their unique C-N coupling patterns in NMR spectra. nih.gov
Chemo-Enzymatic and Enzymatic Synthesis Approaches for 7H-Purin-6-amine-¹⁵N
Enzymatic and chemo-enzymatic methods offer high specificity and efficiency for synthesizing labeled biomolecules under mild conditions.
The de novo purine biosynthesis pathway in cells can be exploited to produce ¹⁵N-labeled purines. By growing cells in a medium where a standard nitrogen source is replaced with a ¹⁵N-labeled one, such as [¹⁵N]glycine or ¹⁵NH₄Cl, the cells will incorporate the isotope into their DNA and RNA. nih.govlearncbse.in For example, HeLa cells pulsed with [¹⁵N]glycine incorporate the label into inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP. nih.gov
Enzymes can also be used in vitro for specific transformations. While detailed enzymatic syntheses for 7H-Purin-6-amine-¹⁵N are less common in the provided literature than for other purines, the principles are well-established. For instance, a multi-enzyme system involving IMP-dehydrogenase and GMP-synthetase has been used to produce ¹⁵N-labeled guanine (B1146940) nucleotides from ¹⁵NH₄Cl. nih.gov Similar enzymatic cascades could be designed for adenine synthesis. Chemo-enzymatic approaches combine chemical synthesis of a labeled precursor with enzymatic incorporation into a larger molecule, such as using a chemically synthesized ¹⁵N-labeled adenosine triphosphate (ATP) in an in vitro transcription reaction to place the labeled nucleotide at a specific site in an RNA molecule. biorxiv.org
Purification and Isotopic Purity Assessment for Research Applications of 7H-Purin-6-amine-¹⁵N
The purification and characterization of the final labeled product are critical to ensure its suitability for research applications.
Purification: Following synthesis, the crude product is typically purified using chromatographic techniques. A common and effective method is preparative reversed-phase high-performance liquid chromatography (HPLC). royalsocietypublishing.orgnih.gov This allows for the separation of the desired labeled compound from unreacted starting materials, byproducts, and unlabeled species. After collection, the solvent is removed, often by rotary evaporation, and the final product is thoroughly dried, for example, over phosphorus pentoxide (P₂O₅) in a vacuum desiccator. nih.govstudylib.net
Isotopic Purity and Identity Assessment: A suite of analytical techniques is employed to confirm the identity, chemical purity, and isotopic enrichment of the synthesized 7H-Purin-6-amine-¹⁵N.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled molecule, which will be higher than the unlabeled version corresponding to the number of ¹⁵N atoms incorporated. royalsocietypublishing.orgstudylib.net This technique is fundamental for verifying successful labeling and determining the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural confirmation and isotopic analysis. ¹H and ¹³C NMR spectra confirm the chemical structure of the purine. royalsocietypublishing.org ¹⁵N NMR spectroscopy directly observes the incorporated ¹⁵N atoms, providing definitive proof of labeling and information about the electronic environment of each nitrogen atom. royalsocietypublishing.org The coupling between ¹⁵N and adjacent ¹H or ¹³C atoms can also confirm the label's position. nih.gov
Chromatographic Purity: Analytical HPLC with UV detection is used to assess the chemical purity of the final compound, often aiming for purity levels of 97% or higher. royalsocietypublishing.org Thin-layer chromatography (TLC) can also be used for a rapid purity check. royalsocietypublishing.org
The following table summarizes the analytical methods used for characterization.
| Analytical Technique | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity assessment and purification | royalsocietypublishing.orgnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and isotopic incorporation | royalsocietypublishing.orgstudylib.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) | Structural confirmation and verification of label position | royalsocietypublishing.orgnih.gov |
| Thin-Layer Chromatography (TLC) | Rapid check of chemical purity | royalsocietypublishing.org |
Advanced Spectroscopic Characterization and Elucidation of 7h Purin 6 Amine 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrogen-15 (B135050) NMR spectroscopy is a primary method for investigating the electronic structure and environment of nitrogen atoms within a molecule. nih.gov The low natural abundance of ¹⁵N (0.37%) necessitates isotopic enrichment for high-resolution spectra, making ¹⁵N-labeled compounds like 7H-Purin-6-amine-¹⁵N invaluable for such studies. researchgate.net
¹⁵N NMR Chemical Shift Analysis and Correlation Spectroscopy (HSQC, HMBC) for 7H-Purin-6-amine-¹⁵N
The chemical shifts of the nitrogen atoms in the purine (B94841) ring are highly sensitive to their local electronic environment, including hybridization, protonation state, and involvement in hydrogen bonding. caltech.eduacs.org In ¹⁵N-labeled adenine (B156593), the distinct resonances for each nitrogen atom (N1, N3, N7, N9, and the exocyclic N6-amino group) can be unequivocally assigned. caltech.edu
Two-dimensional correlation spectroscopy techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning these resonances by correlating the ¹⁵N nuclei with neighboring ¹H or ¹³C nuclei. semanticscholar.orgnih.gov HSQC experiments typically show correlations between directly bonded nuclei, such as the N-H bonds in the amino group and the protonated ring nitrogens. nih.gov HMBC, on the other hand, reveals longer-range couplings (typically 2-4 bonds), which is crucial for assigning quaternary nitrogens (like N1, N3, and N7 in the 7H tautomer) by correlating them with nearby protons. semanticscholar.orgresearchgate.net For instance, the H2 proton can show correlations to both N1 and N3, while the H8 proton can show correlations to N7 and N9. core.ac.uk
The following table summarizes typical ¹⁵N chemical shifts for adenine in DMSO-d₆, referenced to liquid ammonia (B1221849). It's important to note that these values can vary depending on the specific tautomer present and the solvent used. royalsocietypublishing.orghuji.ac.il
| Nitrogen Atom | Chemical Shift (ppm) |
| N1 | ~230.3 |
| N3 | ~223.8 |
| N7 | ~236.4 |
| N9 | ~153.3 |
| N6-amino | ~75.3 |
| Data sourced from studies on ¹⁵N-labeled adenine in DMSO-d₆. royalsocietypublishing.orgresearchgate.net |
These assignments are confirmed through specific ¹⁵N labeling at each position, which provides unambiguous identification of each resonance. caltech.edu Gradient-enhanced experiments like GSQMBC and GHMBC are particularly powerful for detecting weak, long-range ¹H-¹⁵N interactions, further solidifying the assignments. u-szeged.hu
Tautomeric Equilibria Studies of 7H-Purin-6-amine-¹⁵N using ¹⁵N NMR
Adenine exists in a dynamic equilibrium between several tautomeric forms, with the N9-H and N7-H forms being the most prevalent. researchgate.netosti.gov The 7H-Purin-6-amine, or N7-H tautomer, is generally a minor species in solution compared to the N9-H tautomer. nih.govacs.org ¹⁵N NMR is an exceptionally sensitive technique for studying this equilibrium because the chemical shifts of the nitrogen atoms, particularly those in the imidazole (B134444) ring (N7 and N9), are significantly different between the tautomers. researchgate.netcaltech.edu
In the N9-H tautomer, N9 is a pyrrole-type nitrogen (protonated and part of the aromatic system), while N7 is a pyridine-type nitrogen (unprotonated, with a lone pair in the plane of the ring). In the N7-H tautomer, this situation is reversed. This difference in electronic character leads to large changes in their respective ¹⁵N chemical shifts. u-szeged.hu
Studies using fully ¹⁵N-labeled adenine in DMSO have suggested the presence of not only the major N9-H and minor N7-H tautomers but also a small population of an N3-H species. nih.govresearchgate.net The relative populations of these tautomers can be estimated from the integrated intensities of their respective signals in the ¹⁵N NMR spectrum at low temperatures, where the exchange between tautomers is slow on the NMR timescale. acs.orgnih.gov In DMSO, the N7-H tautomer is estimated to be present at around 13.5-22% of the total population. acs.org
The position of the tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and substitution on the purine ring. researchgate.net For example, the repulsion between the lone pairs of N3 and N9 in the N7-H tautomer is one factor that contributes to the predominance of the N9-H form. acs.org
Solid-State ¹⁵N NMR Applications for Structural Studies and Dynamics
Solid-state NMR (ssNMR) provides critical insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For 7H-Purin-6-amine-¹⁵N, ¹⁵N ssNMR, often using Cross-Polarization Magic Angle Spinning (CP/MAS) techniques, can determine the principal values of the ¹⁵N chemical shift tensor. acs.orgu-szeged.hu These tensor values are highly sensitive to the local geometry and intermolecular interactions, such as hydrogen bonding, which are fixed in the solid state. rsc.org
By comparing experimental ssNMR data with quantum mechanical calculations, the orientation of the chemical shift tensor axes relative to the molecular frame can be determined. acs.org This information provides a detailed picture of the electronic structure and bonding at each nitrogen site.
Studies on different polymorphs (different crystal structures) of adenine have shown that while the crystal packing and hydrogen-bonding patterns may differ, the ¹⁵N CP/MAS NMR spectra can be very similar. soton.ac.uk This similarity indicates that the same tautomeric form (the N9-H/N7-H equilibrium being frozen into one predominant form in the crystal) is present in the different polymorphs. soton.ac.uk Furthermore, ssNMR can probe molecular dynamics, such as ring-puckering or side-chain rotations, by analyzing changes in line shapes and relaxation parameters as a function of temperature.
Mass Spectrometry (MS) Applications
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation of 7H-Purin-6-amine-¹⁵N and its Derivatives
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For 7H-Purin-6-amine-¹⁵N, HRMS is used to confirm the successful incorporation of all five ¹⁵N atoms. royalsocietypublishing.orgnist.gov
The expected protonated molecular ion [M+H]⁺ for fully ¹⁵N-labeled adenine (C₅H₆¹⁵N₅) has a calculated m/z of 141.0475. royalsocietypublishing.org An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides definitive confirmation of the isotopic labeling and the compound's identity. royalsocietypublishing.orgnist.gov This technique is also essential for verifying the identity of derivatives of ¹⁵N-labeled adenine, ensuring that subsequent chemical modifications have occurred as expected. royalsocietypublishing.org
Fragmentation Pattern Analysis for Structural Verification of 7H-Purin-6-amine-¹⁵N
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used for structural verification. The fragmentation of the adenine core typically involves the sequential loss of hydrogen cyanide (HCN) units. pnas.orgrsc.org
By using ¹⁵N-labeled adenine, the specific nitrogen atoms involved in each fragmentation step can be traced. pnas.orgpnas.org For example, studies with singly labeled [¹⁵N]adenines have shown that the initial loss of HCN primarily involves the N1 and C2 atoms. researchgate.net Subsequent fragmentation pathways include the loss of additional HCN molecules and other small nitrogen-containing fragments. researchgate.netnih.gov
Comparing the fragmentation pattern of unlabeled adenine with that of 7H-Purin-6-amine-¹⁵N allows for a detailed verification of the purine ring structure. The mass shifts of the fragment ions due to the ¹⁵N labels confirm which nitrogen atoms are retained or lost in each fragmentation step, providing a powerful tool for structural elucidation. pnas.orgrsc.org
Quantitative Analysis of 7H-Purin-6-amine-15N Labeled Metabolites
The use of 7H-Purin-6-amine, uniformly or selectively labeled with nitrogen-15 (¹⁵N), is a cornerstone of metabolic research, enabling the precise tracking and quantification of its conversion into various downstream metabolites. This stable isotope labeling approach, combined with mass spectrometry, provides an accurate means to measure metabolite flux and pathway dynamics without the complications associated with radioactive isotopes. nih.govmdpi.com Quantitative proteomics and metabolomics benefit significantly from stable isotope labeling, as it allows for the use of an internal standard to ensure an unbiased and accurate quantification of changes in expression levels. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the quantitative analysis of metabolites derived from ¹⁵N-labeled adenine. nih.gov A common methodology involves the initial isolation of the relevant nucleotide fraction from a biological sample, often using techniques like solid-phase ion-exchange chromatography, followed by acid hydrolysis to liberate the free purine bases. nih.gov To enhance volatility for GC analysis, the free bases are typically derivatized. nih.govresearchgate.net For instance, the formation of the di-t-butyldimethylsilyl (TBDMS) derivative of adenine has been successfully used. nih.gov
By using selected ion monitoring (SIM) on the mass spectrometer, researchers can measure the ratio of the labeled metabolite to its unlabeled counterpart with high precision. nih.gov This method has been shown to reproducibly measure isotopic abundance from 1.0 to 50.0 mol% excess with as little as 10-20 picomoles of the derivatized adenine. nih.gov In a study investigating the formation of [6-¹⁵NH₂]adenine nucleotides in isolated rat hepatocytes incubated with [¹⁵N]alanine, an isotopic enrichment of approximately 6.0 mol% excess was observed after 60 minutes. nih.gov To confirm that the measured isotopic enrichment was specific to the 6-amino group, the labeled adenine was oxidized to hypoxanthine, and the enrichment was subsequently determined in the derivatized hypoxanthine. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative for quantifying nitrogen flux from precursors into nucleobases and nucleosides. nih.govresearchgate.net This approach is particularly valuable for analyzing polar and ionic molecules, such as nucleic acid constituents, in biological samples. nih.gov
Table 1: Example of Quantitative Analysis of ¹⁵N-Labeled Metabolites using GC-MS
This table presents findings from a study where gas chromatography-mass spectrometry was used to quantify the metabolic incorporation of [¹⁵N₅]adenine into endogenous cytokinins in Datura innoxia crown gall tissue after an 8-hour incubation period. The incorporation level is expressed as a percentage of the total endogenous cytokinin pool.
| Metabolite | Isotopic Incorporation (%) | Analytical Technique |
| Zeatin | 1.0% | GC-MS |
| Zeatin Riboside | 1.5% | GC-MS |
| Zeatin Riboside 5′-phosphate | 10.2% | GC-MS |
Chromatographic Techniques for Separation and Isotopic Enrichment Verification of this compound
Chromatographic separation is an indispensable step for the analysis of 7H-Purin-6-amine-¹⁵N and its metabolites, as it allows for their isolation from complex biological matrices prior to detection and quantification. researchgate.netacs.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively used, often coupled directly to a mass spectrometer (MS) for robust analysis. nih.govresearchgate.net
GC-MS methods provide high sensitivity but typically require chemical derivatization of the analytes to increase their thermal stability and volatility. nih.govresearchgate.net In contrast, electrospray ionization tandem mass spectrometry (ESI-MS/MS) coupled with liquid chromatography (LC) has emerged as a powerful alternative. researchgate.net LC-MS/MS methods often feature simpler workflows, enhanced sensitivity, and faster analysis times compared to GC-based approaches. researchgate.net
HPLC is particularly well-suited for separating polar compounds like purines and their nucleoside or nucleotide derivatives. tandfonline.com Reversed-phase chromatography, especially using C18 stationary phases, is one of the most common and established methods for nucleoside analysis. tandfonline.comresearchgate.net Multistep HPLC purification schemes may be employed to achieve baseline separation of individual nucleobases, such as adenine, guanine (B1146940), cytosine, and thymine, from a complex mixture. acs.org
The verification of isotopic enrichment is unequivocally achieved through mass spectrometry. The incorporation of ¹⁵N atoms into the 7H-Purin-6-amine molecule results in a predictable mass shift. For example, the product ion spectrum of unlabeled adenine shows an intense ion at a mass-to-charge ratio (m/z) of 136, whereas fully labeled [¹⁵N₅]-adenine is detected at m/z 141. researchgate.net This mass difference allows for clear differentiation and quantification of the labeled versus unlabeled species, confirming the successful incorporation of the isotope. nih.govresearchgate.net
Table 2: Examples of HPLC Methods for the Separation of Purine Derivatives
This table summarizes various high-performance liquid chromatography conditions that have been successfully used to separate ¹⁵N-labeled purines and related compounds.
| Column Type | Mobile Phase A | Mobile Phase B | Gradient / Conditions | Application |
| Symmetry C18, 5 µm | 15 mM ammonium (B1175870) formate (B1220265) (pH 4.0) | Methanol | Linear gradient from 10% B to 90% B over 24 min | Separation of [¹⁵N₄]-labelled C6-substituted purine derivatives. researchgate.net |
| Synergi 4µm Fusion-RP | 0.1% formic acid in water | 0.1% formic acid in methanol | Not specified | Analysis of nucleotides and amino acids. researchgate.net |
| C18 Column | 0.1% formic acid in water | Acetonitrile | Gradient from 2% B to 98% B over 15 min | Separation of DNA hydrolysates to quantify ¹⁵N-labeled nucleobases. nih.govresearchgate.net |
| PFP and C18 Columns | Various (e.g., formic acid, ammonium acetate) | Acetonitrile | Multistep purification with different eluents | Isolation of underivatized purine and pyrimidine (B1678525) nucleobases. acs.org |
Applications of 7h Purin 6 Amine 15n in Biochemical and Biological Research
Elucidation of Biosynthetic Pathways
The strategic incorporation of ¹⁵N-labeled adenine (B156593) has been instrumental in deciphering the intricate steps of various biosynthetic pathways. By introducing 7H-Purin-6-amine-15N into biological systems, scientists can follow the labeled nitrogen atoms as they are incorporated into a range of downstream molecules, thereby mapping out the metabolic routes and identifying key intermediates.
Purine (B94841) Biosynthesis and Nitrogen Atom Origin Studies utilizing this compound
The de novo synthesis of purines is a fundamental metabolic pathway that builds the purine ring from simpler precursor molecules. Isotope labeling studies have been crucial in identifying the origin of each atom in the purine ring. While it is well-established that specific amino acids and other small molecules contribute the carbon and nitrogen atoms to the purine structure, ¹⁵N-labeled compounds, including derivatives of this compound, have been used to confirm and study the dynamics of this process. letstalkacademy.comsci-hub.se
Specifically, isotope tracing has confirmed the sources of the nitrogen atoms in the purine ring:
N1 is derived from the amino group of aspartic acid. letstalkacademy.com
N3 and N9 are both sourced from the amide nitrogen of glutamine. letstalkacademy.com
N7 is provided by the α-amino nitrogen of glycine. letstalkacademy.com
Studies have utilized ¹⁵N-labeled adenine to investigate the degradation and recycling of purine nucleotides. For instance, in a study on rats, ¹⁵N-labeled adenine was administered to label the hepatic adenine nucleotide pool, allowing researchers to track the fate of these nucleotides after intense exercise. researchmap.jp The results indicated that the degraded products of the labeled adenine nucleotides were not significantly recycled via the purine nucleotide or salvage cycles in the liver. researchmap.jp
| Nitrogen Position | Source Molecule |
| N1 | Aspartic Acid |
| N3 | Glutamine (amide) |
| N7 | Glycine |
| N9 | Glutamine (amide) |
Biosynthesis of Nucleic Acids and Nucleotides Incorporating this compound
A primary application of this compound is in tracing its incorporation into nucleic acids (DNA and RNA) and their precursor nucleotides. By supplying cells or in vitro systems with ¹⁵N-labeled adenine, researchers can monitor the synthesis of labeled adenosine (B11128) triphosphates (ATPs) and their subsequent polymerization into nucleic acid chains. This approach is invaluable for studying the regulation of nucleotide metabolism and nucleic acid synthesis under various physiological conditions. nih.govisotope.com
The use of stable isotope tracers like ¹⁵N-labeled adenine, often in combination with ¹³C-labeled precursors, allows for a detailed analysis of nucleotide synthesis pathways. nih.govuky.edu These methods can robustly define the flow of atoms through interconnected metabolic routes. nih.gov For example, ¹⁵N-labeled adenine can be used to track the synthesis of both purine and pyrimidine (B1678525) nucleotides, as the nitrogen atoms can be transferred and incorporated into different bases. biorxiv.org
Research has demonstrated the feasibility of producing site-specifically isotope-labeled RNA using enzymatic methods, where a ¹³C/¹⁵N-labeled nucleotide is incorporated at a specific position. plos.org This technique is crucial for detailed structural and dynamic studies of RNA molecules. plos.org Furthermore, methods have been developed for the large-scale preparation of uniformly ¹⁵N-labeled and site-specifically ¹³C-labeled RNA for NMR studies. otsuka.co.jp
Investigation of Secondary Metabolite Biosynthesis (e.g., Cytokinins, Nucleoside Antibiotics) using this compound
Beyond primary metabolism, this compound is a valuable tracer for elucidating the biosynthetic pathways of various secondary metabolites that contain a purine or a modified purine structure. Secondary metabolites are compounds not essential for the growth and maintenance of cells but often have important ecological or medicinal properties. jax.org
Cytokinins: These plant hormones, which are derivatives of adenine, play crucial roles in plant growth and development. nih.gov Isotope labeling studies using ¹⁵N-adenine can help to unravel the biosynthetic origins and metabolic conversions of cytokinins in plants and other organisms.
Nucleoside Antibiotics: Many antibiotics are nucleoside analogs, consisting of a modified nucleoside and nucleotide structure. mcmaster.ca Understanding their biosynthesis is critical for developing new antimicrobial agents and for bioengineering novel antibiotic variants. For instance, studies on the biosynthesis of toyocamycin, a pyrrolopyrimidine nucleoside antibiotic, have utilized ¹³C and ¹⁵N-labeled adenine to trace the origin of the atoms in its structure. asm.org Similarly, the biosynthesis of angustmycin A, a nucleoside cytokinin with antibiotic properties, has been investigated, and it is known that adenine is a precursor to its structure. nih.gov
Metabolic Flux Analysis and Tracing with this compound
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.comcreative-proteomics.com Stable isotope tracers, such as ¹³C and ¹⁵N-labeled compounds, are central to MFA. medchemexpress.com By introducing a labeled substrate like this compound into a system at steady state, researchers can measure the isotopic enrichment in downstream metabolites. This information, combined with a metabolic network model, allows for the calculation of metabolic fluxes.
The use of both ¹³C and ¹⁵N tracers provides a more comprehensive picture of cellular metabolism, as it allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This is particularly important for understanding the co-assimilation of carbon and nitrogen in processes like amino acid and nucleotide biosynthesis. nih.gov ¹⁵N-labeled adenine can be used to trace nitrogen flow through the complex and intersecting pathways of nucleotide metabolism. oup.com
Recent advancements in MFA have led to the development of one-shot ¹³C¹⁵N-metabolic flux analysis, which allows for the simultaneous quantification of carbon and nitrogen fluxes from a single co-labeling experiment. nih.gov This approach has been applied to study the metabolism of organisms like M. bovis BCG, revealing new insights into their metabolic networks. nih.gov
Macromolecular Structure and Dynamics Probing
The incorporation of ¹⁵N isotopes into biomolecules is a cornerstone of modern structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus has a spin of 1/2, which makes it NMR-active and provides narrow spectral lines, a significant advantage for resolving complex spectra. nih.gov
RNA and DNA Structure and Dynamics via 15N-Labeled Nucleosides/Nucleotides Derived from this compound
The study of the structure and dynamics of RNA and DNA is crucial for understanding their biological functions. However, the NMR spectra of large nucleic acids can be very crowded and difficult to interpret. plos.orgnih.gov The site-specific incorporation of ¹⁵N-labeled nucleotides, derived from precursors like this compound, is a powerful strategy to overcome this challenge. plos.orgnih.gov
By selectively labeling specific nitrogen atoms within the nucleobases, researchers can simplify the NMR spectra and unambiguously assign resonances. acs.org This allows for the detailed investigation of:
Base-pairing patterns: Identifying which bases are paired together in the nucleic acid structure. otsuka.co.jp
Conformational equilibria: Characterizing the different shapes a molecule can adopt. otsuka.co.jp
Ligand binding sites: Determining where small molecules or proteins interact with the nucleic acid. otsuka.co.jp
Local structure and dynamics: Probing the flexibility and movement of specific regions of the molecule. otsuka.co.jp
Protein-Nucleic Acid Interaction Studies using 15N-Labeled Purines
The specific incorporation of the stable isotope ¹⁵N into purine bases, such as 7H-Purin-6-amine (adenine), is a powerful technique in molecular biology, primarily for the detailed investigation of protein-nucleic acid interactions by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net The nitrogen atoms within the purine ring and the exocyclic amine group play a crucial role in forming hydrogen bonds and other contacts that mediate the recognition and binding between nucleic acids and proteins. acs.orgresearchgate.net By selectively labeling these nitrogen positions, researchers can gain precise, site-specific information about the molecular interfaces of these vital biological complexes. acs.orgnih.gov
¹⁵N-labeled purines are incorporated into DNA or RNA oligonucleotides, which are then used as substrates to study binding events with specific proteins. nih.goviaea.org A common strategy involves uniformly labeling the protein with ¹³C and/or ¹⁵N while leaving the nucleic acid component unlabeled, or vice versa. royalsocietypublishing.orgnih.gov However, for a more detailed analysis, specific labeling of the nucleic acid with ¹⁵N-purines is employed. acs.orgnih.gov This approach allows for the use of isotope-edited or isotope-filtered NMR experiments. acs.orgroyalsocietypublishing.org These techniques help to simplify complex NMR spectra by selectively detecting only the signals from the ¹⁵N-labeled nuclei or the protons attached to them, effectively filtering out the overwhelming signals from the unlabeled partner. royalsocietypublishing.orgnih.gov
Amino protons of purines, located in the major or minor grooves of DNA, are often directly involved in ligand binding. nih.gov Using ¹⁵N-labeled purines, such as 6-¹⁵NH₂-2'-deoxyadenosine, allows researchers to use techniques like ¹H-¹⁵N multiple quantum NMR to directly observe these protons and their chemical environment. nih.gov Changes in the chemical shifts of these labeled nitrogens and their attached protons upon protein binding provide direct evidence of interaction and can be used to map the binding interface. acs.org This method has been instrumental in characterizing the binding of various ligands and proteins to DNA, including studies on lac operator sequences. nih.gov
Furthermore, the use of both ¹³C and ¹⁵N labeled nucleic acids provides even more detailed structural information through double and triple resonance NMR experiments. acs.org These advanced techniques are crucial for the three-dimensional structure determination of protein-nucleic acid complexes in solution. acs.orgresearchgate.net The ability to distinguish signals from the protein and the nucleic acid, and to identify intermolecular contacts through Nuclear Overhauser Effects (NOEs), is fundamental to understanding the specificity and mechanics of these interactions. researchgate.netroyalsocietypublishing.org
Table 1: Research Findings in Protein-Nucleic Acid Interaction Studies using ¹⁵N-Labeled Purines
| Research Area | Labeling Strategy | Key Findings | References |
|---|---|---|---|
| Mapping Binding Interfaces | Selective ¹⁵N-labeling of purine amino groups (e.g., 6-¹⁵NH₂-deoxyadenosine). | Amino protons in the major/minor grooves act as direct probes for ligand interaction. Chemical shift perturbations upon binding reveal contact points. | acs.orgnih.gov |
| Structural Determination of Complexes | Uniform ¹⁵N (and ¹³C) labeling of the nucleic acid component. | Enables the use of isotope-edited/filtered NOESY experiments to resolve spectral overlap and identify intermolecular NOEs, which are crucial for 3D structure calculation. | acs.orgroyalsocietypublishing.orgnih.gov |
| Conformational Analysis | Specific ¹⁵N labeling of purine ring nitrogens. | Probes changes in tautomeric equilibria and protonation states of purine bases upon protein binding, which impacts hydrogen bonding patterns. | acs.orgresearchgate.net |
| Dynamics of Interaction | Uniform ¹⁵N labeling of RNA or DNA. | Used in solid-state NMR (ssNMR) to probe intermolecular contacts, such as between DNA phosphate (B84403) groups and protein lysine (B10760008) side chains, by detecting cross-peaks between ¹⁵N and ³¹P atoms. | bham.ac.uk |
Indirect Incorporation into Proteins for Structural Analysis via ¹⁵N-Labeled Precursors
While 7H-Purin-6-amine-¹⁵N itself is not directly incorporated into proteins, its isotopic relative, ¹⁵N, is fundamental to a widespread method for protein structural analysis: metabolic labeling. In this approach, proteins are expressed in organisms grown in media where the sole source of nitrogen is a ¹⁵N-labeled precursor. sigmaaldrich.comacs.org This results in the uniform incorporation of ¹⁵N into every nitrogen-containing site within the protein, including the backbone amide groups and the side chains of amino acids like arginine, lysine, and tryptophan. acs.orgliverpool.ac.uk This uniform labeling is a cornerstone of modern protein NMR spectroscopy. nih.gov
The most common and cost-effective precursor for uniform ¹⁵N labeling in bacterial expression systems, like E. coli, is a simple inorganic salt such as [¹⁵N]-ammonium chloride or [¹⁵N]-ammonium sulfate. sigmaaldrich.comacs.org Eukaryotic systems, such as the yeast Pichia pastoris, can also be adapted to use these precursors, allowing for the production of complex, post-translationally modified proteins that are fully ¹⁵N-labeled. acs.orgnih.gov The resulting uniformly ¹⁵N-labeled proteins are then purified for structural and dynamic studies. nih.govresearchgate.net
The primary application of this indirect incorporation is in heteronuclear NMR experiments, particularly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This 2D NMR experiment generates a spectrum where each peak corresponds to a specific amide proton-nitrogen pair in the protein's backbone. nih.gov The resulting "fingerprint" spectrum is highly sensitive to the local chemical environment of each amino acid residue. By analyzing changes in the positions and intensities of these peaks upon ligand binding, mutation, or changes in solution conditions, researchers can map interaction surfaces, study protein folding, and probe conformational dynamics. researchgate.net
For larger proteins, where uniform labeling can lead to spectral crowding and signal overlap, more sophisticated labeling schemes are used. nih.gov These can involve providing a specific [U-¹⁵N]-labeled amino acid in an otherwise unlabeled growth medium to label only certain residue types. nih.gov Conversely, ¹⁵N-labeled precursors can be used in combination with ¹³C-labeled sources (e.g., [¹³C]-glucose) to produce doubly labeled proteins, which are essential for triple-resonance NMR experiments (e.g., HNCA, HNCACB) used for the sequential backbone resonance assignment required for de novo structure determination. royalsocietypublishing.orgacs.orgresearchgate.net The efficiency of these experiments is critically dependent on achieving high levels of isotopic incorporation. acs.org
Table 2: Data on Indirect ¹⁵N Incorporation for Protein Structural Analysis
| ¹⁵N Precursor | Expression System | Labeling Outcome | Primary Application/Technique | References |
|---|---|---|---|---|
| [¹⁵N]H₄Cl or [¹⁵N]H₄)₂SO₄ | Bacterial (e.g., E. coli) | Uniform ¹⁵N labeling of all nitrogen atoms in the protein. | ¹H-¹⁵N HSQC for structural integrity, dynamics, and interaction studies. | sigmaaldrich.comacs.org |
| [¹⁵N]H₄Cl or [¹⁵N]H₄)₂SO₄ | Yeast (e.g., Pichia pastoris) | Uniform ¹⁵N labeling of secreted, folded proteins, including glycoproteins. | NMR monitoring of protein accumulation and folding directly in culture; structural analysis of eukaryotic proteins. | acs.orgnih.gov |
| Specific [U-¹⁵N]-amino acids | Bacterial (e.g., E. coli) | Residue-specific ¹⁵N labeling (e.g., only lysines). | Simplifies complex spectra of large proteins, aids in resonance assignment. | nih.govresearchgate.net |
| [¹⁵N]H₄Cl and [U-¹³C]-glucose | Bacterial or Eukaryotic | Uniform double labeling (¹⁵N and ¹³C). | Triple-resonance experiments (HNCA, HNCACB, etc.) for backbone resonance assignment and 3D structure determination. | royalsocietypublishing.orgsigmaaldrich.comacs.org |
Mechanistic Investigations and Isotope Effects Utilizing 7h Purin 6 Amine 15n
Kinetic Isotope Effect (KIE) Studies with ¹⁵N-Labeled Substrates
Kinetic isotope effect (KIE) studies measure the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide detailed information about the bonding environment of the labeled atom in the transition state of the rate-limiting step of a reaction. rutgers.edu
Enzymatic Reaction Mechanisms and Transition State Analysis
The use of 7H-Purin-6-amine-¹⁵N and its derivatives, such as ¹⁵N-labeled adenosine (B11128), has been instrumental in characterizing the transition states of various enzymatic reactions. rutgers.edu By measuring the KIEs at different positions of the adenine (B156593) or adenosine molecule, researchers can deduce the geometry and bonding changes that occur as the substrate is converted to the product. acs.org
For instance, in studies of adenosine deaminase (ADA), an enzyme that catalyzes the hydrolytic deamination of adenosine to inosine (B1671953), substrates labeled with ¹⁵N at the 6-amino group ([6-¹⁵N]adenosine) and at the N1 and N7 positions have been employed. acs.orgresearchgate.netnih.gov In one study on E. coli tRNA-specific adenosine deaminase (TadA), a significant KIE of 1.022 was observed with a [6-¹⁵N]-labeled substrate. acs.orgnih.gov This large KIE indicates a substantial weakening and dissociation of the N6-C6 bond in the transition state. acs.orgnih.gov Conversely, a KIE close to unity (0.994) for the [1-¹⁵N]-labeled substrate suggested that the N1 position undergoes minimal bonding changes in the rate-limiting step. acs.orgnih.gov
These experimental KIEs, often coupled with quantum chemical calculations, allow for the construction of detailed transition state models. acs.orgnih.gov For E. coli TadA, the data supported a late SNAr-type transition state with nearly complete N1 protonation and significant N6-C6 bond cleavage. acs.orgnih.gov This contrasts with the earlier transition states observed for adenosine deaminases from other sources like humans and Plasmodium falciparum. acs.orgresearchgate.net
Similarly, KIE studies on purine (B94841) nucleoside phosphorylases (PNPs) using [9-¹⁵N]adenine have provided insights into the mechanism of glycosidic bond cleavage. rutgers.edunih.gov These studies revealed that the transition state involves a significant degree of bond cleavage at the N9 position. rutgers.edunih.gov For human PNP, the [9-¹⁵N] KIE was in agreement with theoretical values for the formation of an oxocarbenium ion, indicating a highly dissociative, SN1-like mechanism. acs.org
The table below summarizes intrinsic KIE values obtained in studies of various enzymes using ¹⁵N-labeled adenine derivatives.
| Enzyme | Labeled Substrate | Intrinsic KIE | Inferred Mechanistic Detail |
| E. coli tRNA-specific Adenosine Deaminase (TadA) | [6-¹⁵N]adenosine | 1.022 | Significant N6-C6 bond dissociation in a late SNAr transition state. acs.orgnih.gov |
| E. coli tRNA-specific Adenosine Deaminase (TadA) | [1-¹⁵N]adenosine | 0.994 | Nearly complete N1 protonation with minimal bonding changes at N1. acs.orgnih.gov |
| Human Adenosine Deaminase (HsADA) | [6-¹⁵N]adenosine | 1.005 | Early SNAr transition state. researchgate.net |
| P. falciparum Adenosine Deaminase (PfADA) | [6-¹⁵N]adenosine | 1.005 | Early SNAr transition state. researchgate.net |
| Human Purine Nucleoside Phosphorylase (PNP) | [9-¹⁵N]inosine | 1.029 | Highly dissociative SN1-like mechanism with significant oxocarbenium ion character. acs.org |
| P. falciparum Purine Nucleoside Phosphorylase (PNP) | [9-¹⁵N]inosine | 1.019 | Constrained vibrational environment around N9 at the transition state. acs.org |
| Ricin A-chain (RTA) | [9-¹⁵N]adenylate in RNA | 1.016 | Complex formation of RTA with an RNA ribooxocarbenium ion and adenine. researchgate.net |
| Ricin A-chain (RTA) | [7-¹⁵N]adenylate in RNA | 0.981 | Significant bonding changes at the N7 position in the transition state. researchgate.net |
Heavy-Enzyme Isotope Effects (Protein-Level Labeling)
Beyond labeling the substrate, it is also possible to isotopically label the entire enzyme with heavy isotopes such as ¹³C, ¹⁵N, and ²H. pnas.orgnih.govpnas.org This "heavy-enzyme" approach probes the coupling of protein dynamics to the chemical reaction. pnas.orgnih.gov The increased mass of the heavy enzyme perturbs its vibrational frequencies, which can affect the femtosecond motions involved in crossing the transition state barrier. pnas.orgnih.govpnas.org
Typically, heavy enzymes exhibit slower chemical steps, which is interpreted as a disruption of the dynamic modes that facilitate catalysis. pnas.orgnih.gov However, studies on methylthioadenosine nucleosidases (MTANs) from Helicobacter pylori and Escherichia coli revealed a rare inverse heavy-enzyme isotope effect, where the heavy enzyme was faster than the light enzyme. pnas.orgnih.gov Computational studies suggested that the slowed vibrational modes in the heavy MTANs led to improved enzyme-reactant interactions, including better contacts with the adenine leaving group, resulting in a more efficient barrier crossing. pnas.orgnih.gov
In studies of human purine nucleoside phosphorylase (PNP), researchers used specific isotopic labeling to distinguish between global and local dynamic effects. pnas.org By producing PNP with only histidine residues labeled with ¹⁵N and ²H, they demonstrated that the observed reduction in the chemical reaction rate was a local effect, stemming from the perturbation of vibrational modes of active site residues in direct contact with the reactants. pnas.org
Reaction Intermediate Identification and Characterization with 7H-Purin-6-amine-15N
Isotopic labeling is a crucial technique for identifying and characterizing transient reaction intermediates. wou.edu While direct observation of intermediates is often challenging, the use of ¹⁵N-labeled adenine can help to infer their structure and the steps involved in their formation and breakdown.
In the deamination of cytidine (B196190) by cytidine deaminase, ¹⁵N KIEs were used to demonstrate a stepwise mechanism involving a tetrahedral intermediate. researchgate.net An inverse KIE at the N-3 position of the pyrimidine (B1678525) ring was consistent with protonation and rehybridization at this position during the formation of the intermediate. researchgate.net Although this study focused on cytidine, the principles are transferable to adenine-utilizing enzymes where similar intermediates are proposed. For example, the mechanism of adenosine deaminase is thought to proceed through a tetrahedral intermediate, and ¹⁵N KIEs have been used to estimate the intrinsic isotope effect for the release of ammonia (B1221849) from this intermediate. nih.govresearchgate.net
Allosteric Regulation and Conformational Dynamics of Enzymes as Probed by this compound Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the structure and dynamics of biomolecules. biorxiv.orgnih.gov The site-specific incorporation of ¹⁵N-labeled nucleotides, including those containing 7H-Purin-6-amine-¹⁵N, can greatly simplify complex NMR spectra and provide detailed information about conformational changes, allosteric regulation, and enzyme dynamics. biorxiv.orgnih.govresearchgate.net
By incorporating a single ¹³C/¹⁵N-labeled adenosine into a larger RNA molecule, researchers were able to unambiguously assign the resonances for that specific residue and gain insights into its conformational dynamics. biorxiv.orgnih.gov This approach is particularly valuable for studying large RNA-protein complexes where spectral overlap is a significant problem. biorxiv.orgnih.gov
NMR relaxation dispersion experiments, such as ¹⁵N-CPMG, can probe millisecond timescale motions that are often linked to catalytic activity and allosteric regulation. nih.govpnas.org Studies on RNase A have shown that mutations distant from the active site can alter the conformational dynamics of the enzyme, as detected by changes in the NMR signals of ¹⁵N-labeled residues, and thereby affect catalytic efficiency. nih.gov While these studies may not have directly used ¹⁵N-adenine as a probe, they illustrate the power of ¹⁵N-labeling in monitoring the dynamic effects of ligand binding, including purine nucleotides like 5'-AMP, which is an end-product of the RNase A reaction. nih.gov
In the context of allosteric regulation, ¹⁵N-labeling can be used to monitor how the binding of an effector molecule at one site on an enzyme influences the structure and dynamics at a distant active site. uky.edupnas.org For example, ¹⁵N HSQC NMR has been used to study the interaction between acyl carrier protein (ACP) and its partner enzymes, revealing how the length of the acyl chain attached to ACP is communicated to the enzyme. pnas.org Similar strategies employing ¹⁵N-labeled adenine or adenosine could be used to probe allosteric mechanisms in purine-binding enzymes.
Theoretical and Computational Approaches Complementing Experimental Studies of 7h Purin 6 Amine 15n
Quantum Mechanical (QM) Calculations for Tautomeric Equilibria of 7H-Purin-6-amine-15N
Quantum mechanical calculations are instrumental in studying the tautomeric equilibria of purine (B94841) derivatives, including 7H-Purin-6-amine (an isomer of adenine). researchgate.net Tautomers are structural isomers that readily interconvert, differing in the position of a proton and the location of double bonds. mit.edu For adenine (B156593), the N7H and N9H tautomers are of particular interest.
QM methods, such as density functional theory (DFT) and second-order perturbation theory, can estimate the relative stabilities of different tautomers in both the gas phase and in solution. researchgate.net In the gas phase, the N9H tautomer of adenine is generally found to be more stable than the N7H tautomer. mdpi.com However, the energy difference is often small, and solvent effects can significantly influence the tautomeric equilibrium. mdpi.com For instance, in polar solvents, the energy difference between the N9H and N7H tautomers decreases, leading to the potential coexistence of both forms in comparable amounts. mdpi.com This is supported by experimental techniques like UV, NMR, and Raman spectroscopy. mdpi.com
The inclusion of solvent effects in QM calculations can be achieved through continuum models or by explicitly including solvent molecules in the calculation. researchgate.net Studies have shown that considering specific interactions with solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), through hydrogen bonding is crucial for accurately predicting tautomeric stability. researchgate.net The agreement between calculated and experimental data, such as 15N NMR spectra, is often improved when these explicit solvent interactions are modeled. researchgate.net
Table 1: Calculated Relative Energies of Aminopurine Tautomers
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| 9H | 0.0 | 0.0 |
| 7H | 4.0 | 0.2 |
| 3H | 2.5 | 2.6 |
| 1H | 10.5 | 10.1 |
| This table is based on data for C6-NH2 purine (adenine) from computational studies. The 9H tautomer is used as the reference (0.0 kcal/mol). Data adapted from mdpi.com. |
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction of this compound
Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic parameters, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgripublication.com These predictions are invaluable for interpreting experimental spectra of complex molecules like this compound.
By calculating the vibrational frequencies and comparing them with experimental IR and Raman spectra, researchers can make detailed assignments of the observed bands to specific molecular vibrations. acs.orgripublication.com The accuracy of these predictions is often enhanced by scaling the calculated frequencies to correct for approximations in the theoretical model and the effects of anharmonicity. researchgate.net For adenine isotopomers, DFT calculations have shown good agreement with experimental data, aiding in the identification of the dominant tautomeric forms in different environments. acs.org
Similarly, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict 15N NMR chemical shifts. researchgate.netresearchgate.net These calculations can help to distinguish between different tautomers and to understand the effects of substitution, protonation, and hydrogen bonding on the electronic environment of the nitrogen atoms. researchgate.netrsc.org The correlation between calculated and experimental 15N NMR chemical shifts has proven to be a reliable tool in structural analysis. rsc.org
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Adenine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| NH₂ scissoring | 1672 | 1685 |
| Ring stretching | 1607 | 1615 |
| Ring stretching | 1575 | 1580 |
| NH₂ rocking | 1124 | 1120 |
| This table presents a selection of vibrational modes for the N(9)H tautomer of adenine, comparing experimental values from matrix isolation infrared spectroscopy with values calculated using DFT (B3LYP/6-31G(d,p)). Data adapted from acs.org. |
Molecular Dynamics (MD) Simulations in Conjunction with Isotopic Labeling Investigations
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. When combined with isotopic labeling, MD simulations can offer profound insights into the structure, function, and dynamics of biomolecules like proteins and nucleic acids.
MD simulations can be used to model the conformational changes and flexibility of molecules, which are often crucial for their biological activity. scispace.com In the context of isotopic labeling, MD simulations can help to interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Pulsed Electron Paramagnetic Resonance (EPR) spectroscopy. hi.is For example, MD simulations can provide an ensemble of structures that can be used to calculate theoretical spectroscopic parameters, which can then be compared with experimental measurements on isotopically labeled samples.
The use of heavy isotopes like 13C, 15N, and 2H in conjunction with MD simulations has been employed to study enzyme dynamics. scispace.comresearchgate.net By creating "heavy" enzymes and comparing their dynamics to their "light" counterparts, researchers can investigate the role of protein motions in catalysis. nih.gov MD simulations can help to elucidate how the increased mass affects the vibrational properties and conformational sampling of the enzyme, providing a molecular-level understanding of the experimental observations. nih.gov
Prediction of Isotope Effects in Chemical and Enzymatic Reactions involving this compound
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. columbia.edu The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For reactions involving nitrogen, 15N KIEs can provide valuable information about bond-breaking and bond-forming steps at nitrogen centers.
Theoretical calculations can be used to predict KIEs for proposed reaction mechanisms. By comparing the calculated KIEs with experimentally measured values, researchers can gain support for or rule out certain mechanistic pathways. For instance, in the enzymatic deamination of cytidine (B196190), 15N KIEs were used to demonstrate that the reaction proceeds through a tetrahedral intermediate and that C-N bond cleavage is a major rate-determining step. nih.govcapes.gov.br
The magnitude of the KIE can also provide insights into the transition state structure of a reaction. columbia.edu In enzymatic reactions, the study of KIEs, often in combination with computational models, can help to understand how enzymes use their structure and dynamics to catalyze reactions. researchgate.net For example, the temperature dependence of KIEs can indicate the role of quantum mechanical tunneling in hydrogen transfer reactions, and isotopic labeling of the enzyme itself can probe the coupling of protein dynamics to the chemical step. researchgate.netnih.gov
Table 3: Experimental 15N Kinetic Isotope Effects in the Deamination of Cytidine
| Enzyme/Condition | pH/pD | 15N KIE (V/K) |
| Wild-type cytidine deaminase (H₂O) | 7.3 | 1.0109 |
| Wild-type cytidine deaminase (H₂O) | 4.2 | 1.0123 |
| Wild-type cytidine deaminase (D₂O) | 7.3 | 1.0086 |
| His102Asn mutant (H₂O) | 7.3 | 1.0158 |
| Uncatalyzed reaction (pH 7) | 7.0 | 1.0021 |
| This table shows the primary 15N kinetic isotope effect on V/K for the deamination of cytidine under different conditions. Data adapted from nih.govcapes.gov.br. |
Future Directions and Emerging Research Avenues for 7h Purin 6 Amine 15n
Development of Novel and More Efficient 15N-Labeling Methodologies for Purine (B94841) Derivatives
The utility of 7H-Purin-6-amine-15N is intrinsically linked to the efficiency and precision of nitrogen-15 (B135050) (¹⁵N) labeling methods. While established techniques exist, the future lies in developing more streamlined and versatile approaches for incorporating ¹⁵N into purine derivatives.
Current research is focused on both chemical and enzymatic synthesis routes. mdpi.com Chemo-enzymatic methods, which combine chemical synthesis of precursors with enzymatic reactions, are showing significant promise for producing specifically labeled ribonucleoside 5′-triphosphates (rNTPs) with high yields. mdpi.com For instance, a general method for isotopically labeling the purine base of nucleotides has been developed using in vitro biochemical pathway engineering. researchgate.net This single-pot reaction utilizes recombinant enzymes from the pentose (B10789219) phosphate (B84403) and de novo purine synthesis pathways, achieving yields of up to 66% for ¹³C- and ¹⁵N-enriched ATP and GTP. researchgate.net
Future methodologies will likely focus on:
Site-Specific Labeling: Improving techniques for incorporating ¹⁵N at specific positions within the purine ring to probe distinct molecular interactions. researchgate.netnih.gov This allows for more targeted analysis in complex biological systems.
Increased Efficiency and Yield: Optimizing reaction conditions and exploring novel catalysts to enhance the yield and reduce the cost of producing ¹⁵N-labeled purines. researchgate.netnih.gov
Broader Substrate Scope: Developing labeling strategies that can be applied to a wider range of purine derivatives and their analogues, expanding the toolkit for researchers. jpionline.orgmdpi.comnih.govrsc.org
A comparison of current and emerging labeling strategies is presented below:
| Labeling Strategy | Description | Advantages | Challenges |
| In Vivo Labeling | Microorganisms are grown in media containing ¹⁵N-labeled precursors. acs.org | Provides uniformly labeled biomolecules. | Can be complex to control labeling patterns. |
| In Vitro Transcription | Uses DNA templates and T7 RNA polymerase with labeled rNTPs. mdpi.comisotope.com | Allows for the production of specific labeled RNA molecules. | Can be limited by the size of the RNA that can be synthesized. |
| Chemical Synthesis | Utilizes phosphoramidite (B1245037) chemistry to incorporate labeled nucleosides. mdpi.comru.nl | Enables precise, site-specific labeling. nih.gov | Can be less efficient for producing large quantities of long oligonucleotides. isotope.com |
| Chemo-Enzymatic Synthesis | Combines chemical and enzymatic steps to produce labeled compounds. mdpi.comresearchgate.net | Offers high yields and specificity. mdpi.comresearchgate.net | May require optimization for different purine derivatives. |
Integration with Advanced Analytical Platforms for Multi-Omics Research
The true power of this compound is unlocked when combined with state-of-the-art analytical technologies. The integration of isotopic labeling with advanced platforms is crucial for multi-omics research, which aims to provide a comprehensive view of biological systems by studying genomics, transcriptomics, proteomics, and metabolomics in concert. mdpi.com
High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detecting and quantifying ¹⁵N-labeled compounds. nih.gov Recent advancements in these technologies, such as the development of sensitive, cryogenically cooled NMR probes, allow for the characterization of labeled samples at low concentrations. pnnl.gov
Future integration will likely involve:
Single-Platform Multi-Omics: The development of platforms that can analyze multiple "omes" from a single sample, reducing variability and complexity. mdpi.comdaltonbioanalytics.com
Enhanced Data Integration Software: The creation of more sophisticated software tools for the seamless integration and visualization of multi-omics data. mdpi.com
Improved Sensitivity and Resolution: Continued improvements in analytical instrumentation to detect even lower abundance labeled molecules and resolve complex mixtures. pnnl.gov
Exploration in Untargeted Metabolomics and Systems Biology using this compound Tracers
Untargeted metabolomics, which aims to profile all small molecules in a biological system, greatly benefits from the use of stable isotope tracers like this compound. frontiersin.orgnih.gov By tracing the metabolic fate of the ¹⁵N label, researchers can identify previously unknown metabolites and metabolic pathways. nih.govfrontiersin.org
The use of ¹⁵N-labeled adenine (B156593) allows for the differentiation of biological peaks from non-biological noise in mass spectrometry data and helps to determine the number of nitrogen atoms in a metabolite. osti.gov This is a powerful tool for annotating unknown compounds and understanding the intricate network of metabolic reactions. frontiersin.orgresearchgate.net
Emerging applications in this area include:
Fluxomics: Using ¹⁵N tracers to measure the rate of metabolic reactions (fluxes) within a cell, providing a dynamic view of cellular metabolism. creative-proteomics.com
Pathway Discovery: Identifying novel metabolic pathways by tracking the incorporation of ¹⁵N from adenine into unexpected downstream products. nih.gov
Systems-Level Analysis: Combining metabolomic data with other omics data to build comprehensive models of cellular function. nih.gov Software platforms like X13CMS are being developed to facilitate this type of systems-level analysis of isotopic labeling data. nih.gov
Expanding Applications in In Vivo Studies of Specific Organisms (excluding human trials)
In vivo studies using ¹⁵N-labeled compounds are crucial for understanding metabolic processes in the context of a whole organism. creative-proteomics.com While this article excludes human trials, the application of this compound in model organisms is a rapidly growing field.
For example, studies in rats have used ¹⁵N-labeled adenine to investigate the degradation of adenine nucleotides in the liver during intense exercise. researchmap.jp These studies showed that intense exercise leads to the breakdown of hepatic adenine nucleotides and that the resulting ¹⁵N-labeled products are not fully recycled but are excreted. researchmap.jp This type of research provides valuable insights into the metabolic response to physiological stress.
Future in vivo research will likely focus on:
Diverse Model Organisms: Expanding the use of ¹⁵N-adenine tracers to a wider range of model organisms to study diverse biological questions.
Tissue-Specific Metabolism: Investigating the metabolic fate of adenine in specific organs and tissues under various physiological and pathological conditions.
Host-Microbe Interactions: Using ¹⁵N tracers to study the complex metabolic interplay between host organisms and their gut microbiota.
Contribution to Structural Biology of Complex Biomolecular Assemblies
Isotopic labeling is an indispensable tool in structural biology, particularly for determining the three-dimensional structures of complex biomolecules and their assemblies using NMR spectroscopy and neutron scattering. sigmaaldrich.comiaea.org The incorporation of ¹⁵N into nucleic acids like DNA and RNA helps to overcome challenges such as spectral overlap and line broadening, which are particularly problematic for larger molecules. mdpi.comcolab.ws
The use of ¹⁵N-labeled adenine, often in combination with other isotopes like ¹³C and ²H, allows researchers to:
Determine 3D Structures: Provide the necessary constraints to determine the full three-dimensional structures of nucleic acids and their complexes with proteins. isotope.com
Probe Dynamics: Study the conformational flexibility and dynamics of biomolecules, which are often crucial for their function. mdpi.com
Map Binding Sites: Identify the specific sites of interaction between nucleic acids and other molecules, such as proteins or small molecule drugs. nih.gov
Recent advancements include the use of selective and segmental isotope labeling strategies to study increasingly large and complex RNA molecules. colab.wsresearchgate.net This has been critical in pushing the size limits of RNA structures that can be solved by NMR. researchgate.net
Advanced Computational Modeling for Predictive Isotopic Research and Design
Computational modeling is becoming an increasingly important partner to experimental isotopic research. researchgate.net Density functional theory (DFT) calculations, for example, can be used to simulate the properties of ¹⁵N-labeled compounds and predict their behavior in different environments. researchgate.netacs.org
In one study, DFT calculations were used in conjunction with surface-enhanced Raman spectroscopy (SERS) to investigate the adsorption of ¹⁵N-labeled adenine on silver and gold surfaces. researchgate.netacs.org This combined approach provided insights into the interaction of adenine with noble metals at the molecular level. acs.org
Future directions for computational modeling in this field include:
Predictive Modeling of Labeling: Developing models that can predict the efficiency of different isotopic labeling strategies, aiding in the design of experiments. nih.gov
Simulating Complex Systems: Creating more sophisticated models of biological systems to simulate the metabolic fate of ¹⁵N tracers and predict changes in metabolic fluxes. plos.orgnih.gov
Interpreting Spectroscopic Data: Using computational methods to help interpret complex NMR and MS data from labeled samples. researchgate.net
The synergy between advanced computational modeling and experimental isotopic research holds immense promise for accelerating discoveries in a wide range of scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
